{3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(pyridin-4-yl)methanone
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Overview
Description
{3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(pyridin-4-yl)methanone is a complex organic compound that features a triazole ring, a pyridine ring, and methoxybenzyl groups. Compounds containing triazole rings are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities .
Preparation Methods
The synthesis of {3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(pyridin-4-yl)methanone can be achieved through various synthetic routes. One common method involves the reaction of thiocarbohydrazide with carboxylic acids to form 3-substituted-4-amino-5-mercapto[1,2,4]triazoles . Another approach involves the use of organolithium reagents to construct the carbon-carbon chain, which can then be functionalized with methoxybenzyl groups .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
{3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(pyridin-4-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Due to its triazole ring, it is investigated for its antimicrobial and anticancer properties.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the methoxybenzyl groups can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar compounds include:
4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole: Known for its coordination chemistry with metal ions.
Bis(3-amino-4-hydroxyphenyl)methanone: Used in various organic synthesis reactions.
{3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(pyridin-4-yl)methanone stands out due to its unique combination of a triazole ring and methoxybenzyl groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
[3,5-bis[(4-methoxyphenyl)methylamino]-1,2,4-triazol-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3/c1-32-20-7-3-17(4-8-20)15-26-23-28-24(27-16-18-5-9-21(33-2)10-6-18)30(29-23)22(31)19-11-13-25-14-12-19/h3-14H,15-16H2,1-2H3,(H2,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBOICBBXAVHFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NN(C(=N2)NCC3=CC=C(C=C3)OC)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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